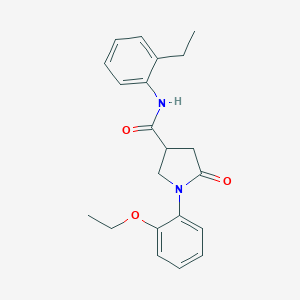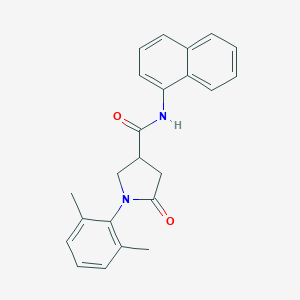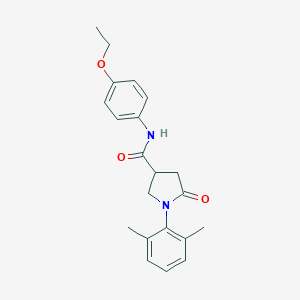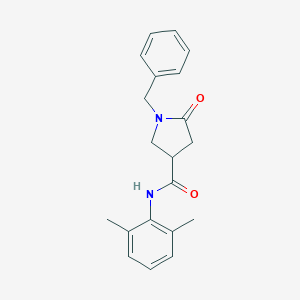![molecular formula C23H19ClN2O3 B271276 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has shown promising results in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that it exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, it has been shown to have a low toxicity profile in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one for lab experiments is its low toxicity profile. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for research on 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to test its efficacy in animal models of cancer and inflammation. Additionally, its potential antiviral activity against the dengue virus warrants further investigation. Finally, the synthesis method could be optimized to increase yields and reduce costs, making it more feasible for large-scale production.
Synthesis Methods
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methylbenzaldehyde, 2-acetylpyridine, and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been reported in the literature and has been optimized for higher yields.
Scientific Research Applications
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been reported to have antiviral activity against the dengue virus.
properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C23H19ClN2O3/c1-15-6-2-3-7-16(15)14-26-20-10-9-17(24)12-18(20)23(29,22(26)28)13-21(27)19-8-4-5-11-25-19/h2-12,29H,13-14H2,1H3 |
InChI Key |
QYWHSOHRYPVLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)




![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)

![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
